5-Amino-4-fluoro-2,N,N-trimethyl-benzamide

Beschreibung

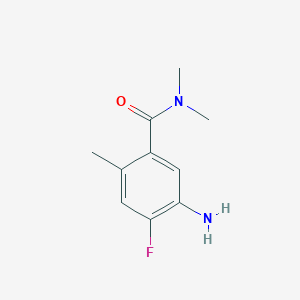

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-amino-4-fluoro-N,N,2-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSQSPFANSUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N(C)C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation: Oxidation of 2-Fluoro-4-nitrotoluene

- Raw Material: 2-fluoro-4-nitrotoluene.

- Reaction: Oxidation with potassium permanganate in the presence of sodium hydroxide and a phase transfer catalyst.

- Conditions: Heating at 80-95°C for 8-18 hours.

- Workup: Filtration while hot, acidification to pH 2-4 with concentrated hydrochloric acid to precipitate 2-fluoro-4-nitrobenzoic acid.

- Notes: The use of phase transfer catalysts enhances yield and purity of the acid intermediate.

| Step | Reagents & Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 2-fluoro-4-nitrotoluene, KMnO4, NaOH, phase transfer catalyst, 80-95°C, 8-18 h | 2-fluoro-4-nitrobenzoic acid | High purity after acidification |

Conversion to 2-Fluoro-4-nitro-N-methylbenzamide

- Chlorination: Reaction of 2-fluoro-4-nitrobenzoic acid with thionyl chloride (SOCl2) in the presence of an organic solvent (e.g., dichloromethane) and a chlorination catalyst (e.g., pyridine).

- Conditions: Reflux at 40-85°C for 3-5 hours.

- Amination: Reaction of the acid chloride intermediate with methylamine gas below 0°C until alkaline.

- Workup: Removal of solvent under reduced pressure, addition of water, filtration, and drying.

- Yield: Approximately 95% yield of 2-fluoro-4-nitro-N-methylbenzamide.

- Characterization: 1H NMR confirms structure.

| Step | Reagents & Conditions | Product | Yield/Notes |

|---|---|---|---|

| 2 | Thionyl chloride, dichloromethane, pyridine, reflux 40°C, 3-5 h | Acid chloride intermediate | Intermediate for amination |

| 3 | Methylamine gas, 0°C, alkaline conditions | 2-fluoro-4-nitro-N-methylbenzamide | 95% yield, white solid |

Reduction to 4-Amino-2-fluoro-N-methylbenzamide

- Catalytic Hydrogenation: Reduction of the nitro group to amino group using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

- Conditions: Mild hydrogenation conditions appropriate for selective reduction.

- Notes: This step yields the key intermediate 4-amino-2-fluoro-N-methylbenzamide, which is structurally close to the target compound.

Final Product: 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide

- The final compound contains the 5-amino substituent, 4-fluoro substituent on the aromatic ring, and a 2-position N,N-dimethylbenzamide moiety.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | 2-fluoro-4-nitrobenzoic acid | KMnO4, NaOH, phase transfer catalyst, 80-95°C | High purity acid |

| 2 | Acid chloride intermediate | Thionyl chloride, dichloromethane, pyridine | Reflux 3-5 h |

| 3 | 2-fluoro-4-nitro-N-methylbenzamide | Methylamine gas, 0°C, alkaline | 95% yield |

| 4 | 4-amino-2-fluoro-N-methylbenzamide | Pd/C hydrogenation | Selective nitro reduction |

| 5 | This compound | Methylating agents (e.g., methyl iodide) | N,N-dimethylation of amide nitrogen |

Research Findings and Notes

- The synthetic route starting from 2-fluoro-4-nitrotoluene is advantageous due to the availability of starting materials and the clean oxidation step that minimizes environmental pollution, as highlighted in patent CN103304439B.

- The use of phase transfer catalysts and controlled pH adjustments during acid precipitation improves the purity and yield of intermediates.

- The chlorination and amination steps are well-established with high yields and reproducibility.

- Catalytic hydrogenation using Pd/C is efficient for nitro group reduction without affecting other functional groups.

- The final N,N-dimethylation step requires careful optimization to avoid side reactions.

- The described methods are suitable for scale-up and industrial production of key intermediates and the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-fluoro-2,N,N-trimethyl-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Amino-4-fluoro-2,N,N-trimethyl-benzamide is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is involved in various organic reactions. The compound can undergo several types of chemical reactions, including:

- Oxidation : The amino group can be oxidized to yield nitro or nitroso derivatives.

- Reduction : The compound can be reduced to form different amine derivatives.

- Substitution : The fluoro group can be substituted with other functional groups under appropriate conditions.

Biology

Research into the biological activity of this compound has revealed its potential interactions with biomolecules. It is being studied for its effects on various biological systems, including:

- Enzyme Inhibition : Similar compounds have been reported to target cyclooxygenase enzymes (COX-1), potentially reducing inflammation by inhibiting the production of prostaglandins and thromboxanes.

- Pharmaceutical Applications : Ongoing research aims to explore its potential as a pharmaceutical intermediate, particularly in anti-inflammatory and anticancer therapies.

Medicine

The compound's properties make it a candidate for therapeutic applications. Studies are examining its efficacy in reducing inflammation and pain, similar to other COX inhibitors. Its unique structural features allow for targeted modifications that may enhance its pharmacological properties.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its role in synthesizing novel compounds positions it as a valuable asset in chemical manufacturing processes.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of fluorobenzamides, including derivatives of this compound. Results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: COX Inhibition Mechanism

Research focused on the mechanism of action of similar compounds revealed that they effectively inhibit COX enzymes, leading to decreased inflammation markers in vitro. This supports further exploration of this compound as an anti-inflammatory agent.

Case Study 3: Synthesis Optimization

Industrial synthesis methods were optimized for producing this compound at scale. Techniques such as continuous flow reactors were employed to enhance yield and purity while minimizing waste.

Wirkmechanismus

The mechanism of action of 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations :

- Sulfamoyl vs. Dimethylamine : The sulfamoyl group in the compound from introduces polar sulfonamide moieties, improving aqueous solubility compared to the N,N-dimethyl group in the target compound.

- Halogen Effects : Chlorine (in ) and fluorine (in ) substituents modulate electron-withdrawing effects, influencing reactivity and binding affinity.

- Trifluoromethyl Groups : The CF₃ group in significantly increases lipophilicity and metabolic resistance compared to simple methyl or ethyl substitutions .

Key Observations :

Biologische Aktivität

5-Amino-4-fluoro-2,N,N-trimethyl-benzamide (CAS Number: 1865088-94-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FN2O. It features an amino group, a fluoro substituent, and a trimethylbenzamide moiety, which contribute to its biological activity.

Target of Action

Research indicates that this compound may act as a cyclooxygenase-1 (COX-1) inhibitor. COX-1 is an enzyme involved in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain.

Mode of Action

As a COX-1 inhibitor, the compound likely reduces the synthesis of these inflammatory mediators, leading to decreased inflammation and pain. This mechanism is similar to other known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Biochemical Pathways

The inhibition of COX-1 affects the arachidonic acid pathway, resulting in reduced levels of prostaglandins and thromboxanes. This pathway is crucial in various physiological processes, including inflammation, pain perception, and regulation of blood flow.

In Vitro Studies

In vitro studies have demonstrated the potential anti-inflammatory effects of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS) .

Case Studies

- Anti-Cancer Activity : A study explored the compound's effects on cancer cell lines. It was found to induce apoptosis in certain cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

- HDAC Inhibition : Similar compounds have been studied for their histone deacetylase (HDAC) inhibitory activity. The structural similarities suggest that this compound may exhibit similar properties, potentially leading to applications in cancer therapy .

Research Applications

The compound is being investigated for various applications across different fields:

- Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory or anticancer agents.

- Organic Synthesis : Utilized as a building block for synthesizing more complex molecules in organic chemistry.

Data Table: Biological Activity Summary

Q & A

Q. What experimental designs validate the dual-targeting mechanism of this compound (e.g., enzyme inhibition and receptor modulation)?

- Methodological Answer :

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporter) for functional activity.

- Gene Knockout Models : Use CRISPR/Cas9 to silence putative targets and assess rescue effects.

- Proteomics : Perform SILAC-based mass spectrometry to identify interacting proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.